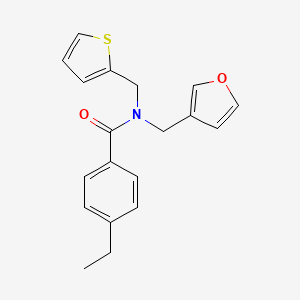![molecular formula C24H25N3O3S2 B2922804 Butyl {[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 683793-93-3](/img/structure/B2922804.png)
Butyl {[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a butyl group, a cyano group, a methyl group, a phenylcarbamoyl group, a thiophen-2-yl group, and a dihydropyridin-2-yl group . These groups are common in many organic compounds and have various properties and reactivities.
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the cyano group (-CN) is polar and can participate in a variety of reactions. The thiophen-2-yl group is a heterocyclic compound that can also engage in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like -CN would likely make it polar, influencing its solubility in different solvents .科学的研究の応用
Coordination Chemistry and Polymerization Catalysts
The study of coordination chemistry involving dinucleating P2N2S ligands led to the preparation and characterization of cationic palladium complexes, which were found to catalyze the vinyl-addition polymerization of norbornene. This suggests the potential use of similar sulfur-containing compounds in catalysis and polymer science (Siedle et al., 2007).
Antimicrobial Activities
Compounds featuring thiophene and pyridine structures have been explored for their antimicrobial properties. For example, a study on the synthesis of highly functionalized tetrahydro-pyridines and pyridines demonstrated significant antimycobacterial activity, indicating the potential use of sulfur- and nitrogen-containing heterocycles as antimicrobial agents (Raju et al., 2010).
Synthesis of Fused Derivatives with Antimicrobial Activities
Another research effort involved the reaction of 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone to synthesize ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, which was further reacted to produce derivatives with antimicrobial activities. This study showcases the versatility of sulfur- and nitrogen-containing compounds in generating bioactive molecules (Wardkhan et al., 2008).
Organic Synthesis and Characterization
Research on the generation and characterization of 1,3-di-t-butyl and 1,3-di-t-butyl-4,6-dimethylthieno[3,4-c]thiophenes demonstrated the synthesis of complex thiophene derivatives, which could have applications in organic electronics and materials science (Ishii et al., 1992).
作用機序
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, we can hypothesize that it might interact with its targets through various non-covalent interactions such as hydrogen bonding, ionic interactions, and pi-stacking .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Compounds containing a thiophene ring have been reported to show various biological activities
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the stability of the compound could be affected by exposure to light, heat, or certain chemicals. Its efficacy could be influenced by the pH of the environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets .
特性
IUPAC Name |
butyl 2-[[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-3-4-12-30-20(28)15-32-24-18(14-25)22(19-11-8-13-31-19)21(16(2)26-24)23(29)27-17-9-6-5-7-10-17/h5-11,13,22,26H,3-4,12,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIHEFFVFAPPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2922721.png)

![N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2922724.png)
![2-Chloro-N-[1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-N-methylpropanamide](/img/structure/B2922725.png)

![2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]acetamide](/img/structure/B2922733.png)




![(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane](/img/structure/B2922739.png)
![2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2922740.png)
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)

